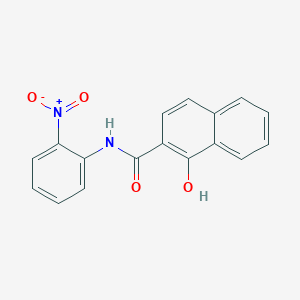

2-Amino-4-hydroxy-6-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-Amino-4-hydroxy-6-fluoropyrimidine est un composé organique hétérocyclique de formule moléculaire C4H4FN3O. Il s’agit d’un dérivé de la pyrimidine, un cycle à six chaînons contenant deux atomes d’azote aux positions 1 et 3. La présence de substituants amino, hydroxy et fluor aux positions 2, 4 et 6 respectivement confère à ce composé des propriétés chimiques et biologiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-Amino-4-hydroxy-6-fluoropyrimidine peut être réalisée par différentes méthodes. Une approche courante implique la réaction du 2-méthoxy-5-fluorouracile avec une solution de N,N-toluène diméthylaniline, suivie de l’ajout d’oxychlorure de phosphore. Le produit résultant est traité avec de l’eau et de l’acide chlorhydrique pour obtenir du 2-méthoxy-4-chlorine-5-fluoropyrimidine. Cet intermédiaire est ensuite mis à réagir avec de l’ammoniaque liquide et traité plus avant pour obtenir de la this compound .

Méthodes de production industrielle : La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des voies de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus est soigneusement contrôlé pour garantir une qualité constante et minimiser les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : La 2-Amino-4-hydroxy-6-fluoropyrimidine subit diverses réactions chimiques, notamment :

Substitution nucléophile : L’atome de fluor à la position 6 peut être remplacé par d’autres nucléophiles dans des conditions appropriées.

Oxydation et réduction : Le composé peut participer à des réactions d’oxydoréduction, bien que les conditions et les réactifs spécifiques varient.

Cyclisation : Il peut former des dérivés cycliques par réaction avec des réactifs appropriés.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que les composés organolithium sont couramment utilisés.

Oxydation : Des oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyrimidines substituées, tandis que l’oxydation et la réduction peuvent conduire à différents dérivés fonctionnalisés.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Elle sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique et son rôle dans la conception de médicaments.

Industrie : Elle est utilisée dans le développement de produits agrochimiques et autres produits industriels.

Applications De Recherche Scientifique

2-Amino-4-hydroxy-6-fluoropyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is used in the development of agrochemicals and other industrial products.

Mécanisme D'action

Le mécanisme d’action de la 2-Amino-4-hydroxy-6-fluoropyrimidine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié .

Composés Similaires :

- 2-Amino-4,6-dichloropyrimidine

- 2-Amino-4-hydroxy-6-méthylpyrimidine

- 2-Amino-4-hydroxy-6-(trifluorométhyl)pyrimidine

Comparaison : Par rapport à ses analogues, la this compound est unique en raison de la présence de l’atome de fluor, qui confère des propriétés électroniques et stériques distinctes. Cela la rend particulièrement utile dans les applications où les caractéristiques uniques du fluor sont avantageuses, comme en chimie médicinale et dans le développement de produits agrochimiques .

Comparaison Avec Des Composés Similaires

- 2-Amino-4,6-dichloropyrimidine

- 2-Amino-4-hydroxy-6-methylpyrimidine

- 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

Comparison: Compared to its analogs, 2-Amino-4-hydroxy-6-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry and agrochemical development .

Propriétés

Numéro CAS |

2253-05-6 |

|---|---|

Formule moléculaire |

C4H4FN3O |

Poids moléculaire |

129.09 g/mol |

Nom IUPAC |

2-amino-4-fluoro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |

Clé InChI |

YKFUJFCMZDFKSN-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=C(NC1=O)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)

![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)

![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)

![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)